molecular formula C7H4ClN3O2 B1625266 2-amino-6-chloro-3-nitrobenzonitrile CAS No. 333459-71-5

2-amino-6-chloro-3-nitrobenzonitrile

Cat. No.: B1625266
CAS No.: 333459-71-5
M. Wt: 197.58 g/mol
InChI Key: GKTGWWMZIOEBPX-UHFFFAOYSA-N
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Description

2-amino-6-chloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-Amino-6-chlorobenzonitrile using nitric acid and sulfuric acid to introduce the nitro group at the 3-position . The reaction conditions usually require careful control of temperature and concentration to achieve high yields and minimize by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like potassium tert-butoxide and solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2-Amino-6-chloro-3-aminobenzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The nitro group may also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluoro-3-nitrobenzonitrile
  • 2-Chloro-6-nitrobenzonitrile
  • 4-Aminobenzonitrile
  • 2-Nitrobenzonitrile

Uniqueness

2-amino-6-chloro-3-nitrobenzonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amino) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-amino-6-chloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGWWMZIOEBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460855
Record name 2-amino-6-chloro-3-nitro-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333459-71-5
Record name 2-amino-6-chloro-3-nitro-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL pressure flask was charged with 2,6-dichloro-3-nitrobenzonitrile (30.0 g, 138 mmol) and a 5.1M solution of ammonia in EtOH (170 mL). The flask was sealed and heated in an oil bath at 80° C. with stirring for 1.5 h. The cooled solution was filtered, the crystals washed with water and dried to yield 2-amino-6-chloro-3-nitrobenzonitrile (18.4 g, 68%), mp 181-184° C.; MS (ES−) 196, 198 (M−H−).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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170 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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